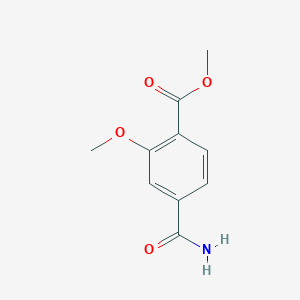![molecular formula C8H4F3NS B6242349 5-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 537033-60-6](/img/no-structure.png)
5-(trifluoromethyl)thieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)thieno[3,2-b]pyridine is a heterocyclic aromatic compound belonging to the thienopyridine family. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 260.2 g/mol. It is also known as 5-TFP and is used in various scientific applications, such as synthetic organic chemistry, medicinal chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-(trifluoromethyl)thieno[3,2-b]pyridine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of essential proteins and lipids, as well as the metabolism of drugs.
Biochemical and Physiological Effects
5-(Trifluoromethyl)thieno[3,2-b]pyridine has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several species of bacteria and fungi, as well as inhibit the activity of several enzymes involved in the metabolism of drugs. In vivo studies have demonstrated that it can reduce inflammation and pain, and reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(trifluoromethyl)thieno[3,2-b]pyridine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, its solubility in water is low, making it difficult to use in aqueous solutions. Additionally, its effects on humans and animals are not yet fully understood, and it has not been approved for use in humans.
Orientations Futures
Future research on 5-(trifluoromethyl)thieno[3,2-b]pyridine could focus on improving its solubility in water, as well as developing more efficient and cost-effective methods for its synthesis. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, research could be conducted to assess its safety and toxicity, as well as its potential for use in humans.
Méthodes De Synthèse
The synthesis of 5-(trifluoromethyl)thieno[3,2-b]pyridine can be achieved through a variety of methods. One common method involves the condensation reaction of 2-aminothiophene and trifluoromethyl chloride. This reaction produces 5-(trifluoromethyl)thieno[3,2-b]pyridine as the main product, along with other byproducts.
Applications De Recherche Scientifique
5-(Trifluoromethyl)thieno[3,2-b]pyridine has a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of organic-inorganic hybrid materials for use in catalysis, optical materials, and sensors.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(trifluoromethyl)thieno[3,2-b]pyridine involves the synthesis of a thieno[3,2-b]pyridine intermediate, which is then trifluoromethylated using a suitable reagent.", "Starting Materials": [ "2-bromo-3-nitropyridine", "2-thiophenecarboxaldehyde", "Sodium methoxide", "Trifluoromethyl iodide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-(thiophen-2-yl)pyridin-3-amine by reacting 2-bromo-3-nitropyridine with 2-thiophenecarboxaldehyde in the presence of sodium methoxide.", "Step 2: Cyclization of 2-(thiophen-2-yl)pyridin-3-amine to form thieno[3,2-b]pyridine using palladium on carbon as a catalyst and hydrogen gas as a reducing agent.", "Step 3: Trifluoromethylation of thieno[3,2-b]pyridine using trifluoromethyl iodide as a reagent and a suitable base." ] } | |
Numéro CAS |
537033-60-6 |
Nom du produit |
5-(trifluoromethyl)thieno[3,2-b]pyridine |
Formule moléculaire |
C8H4F3NS |
Poids moléculaire |
203.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



